molecular formula C9H9IN2O B14027731 6-Iodo-1-methyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one

6-Iodo-1-methyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one

Cat. No.: B14027731
M. Wt: 288.08 g/mol
InChI Key: PGVCGOLLLWRXLR-UHFFFAOYSA-N
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Description

6-Iodo-1-methyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one is a synthetic organic compound belonging to the naphthyridine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Iodo-1-methyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one typically involves the iodination of a precursor naphthyridine compound. The reaction conditions often include the use of iodine or iodinating agents in the presence of a suitable solvent and catalyst.

Industrial Production Methods

Industrial production methods for such compounds usually involve large-scale chemical reactors where the reaction conditions are optimized for yield and purity. The process may include steps like purification through crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming oxo derivatives.

    Reduction: Reduction reactions may lead to the formation of reduced naphthyridine derivatives.

    Substitution: Halogen substitution reactions can occur, where the iodine atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while substitution reactions can produce various functionalized naphthyridines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases.

    Industry: May be used in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 6-Iodo-1-methyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or DNA, leading to various biological effects. The exact pathways and molecular interactions would require detailed study through experimental and computational methods.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-1-methyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one
  • 6-Bromo-1-methyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one
  • 6-Fluoro-1-methyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one

Comparison

Compared to its halogenated analogs, 6-Iodo-1-methyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one may exhibit unique reactivity due to the larger atomic size and different electronic properties of iodine. This can influence its chemical behavior and biological activity, making it a compound of interest for further research.

Properties

Molecular Formula

C9H9IN2O

Molecular Weight

288.08 g/mol

IUPAC Name

6-iodo-1-methyl-3,4-dihydro-1,8-naphthyridin-2-one

InChI

InChI=1S/C9H9IN2O/c1-12-8(13)3-2-6-4-7(10)5-11-9(6)12/h4-5H,2-3H2,1H3

InChI Key

PGVCGOLLLWRXLR-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)CCC2=C1N=CC(=C2)I

Origin of Product

United States

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